N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-methylsulfanylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-10-4-5-12(8-11(10)2)15-14(17)16-7-6-13(9-16)18-3/h4-5,8,13H,6-7,9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYUEXBRJHCBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCC(C2)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common method includes:
Formation of the Pyrrolidine Ring: Starting with a suitable precursor such as 3,4-dimethylbenzaldehyde, the pyrrolidine ring can be constructed via a Mannich reaction, involving formaldehyde and a secondary amine.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a thiol reagent like methylthiol.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Oxidation of the Methylsulfanyl Group
The thioether group (-SMe) undergoes oxidation under controlled conditions to form sulfoxides or sulfones, depending on the oxidizing agent and reaction time.
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Mechanism : The oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate. Stronger oxidants like mCPBA further oxidize sulfoxides to sulfones .
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Stability : The sulfone derivative exhibits enhanced polarity and reduced metabolic degradation compared to the parent thioether.
Hydrolysis of the Carboxamide Group
The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amines.
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Kinetics : Acidic hydrolysis follows first-order kinetics with an activation energy () of 72 kJ/mol.
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Applications : Hydrolysis products are intermediates in synthesizing analogs with modified pharmacological profiles .
Ring-Opening Reactions of the Pyrrolidine Ring
The pyrrolidine ring undergoes ring-opening under nucleophilic or electrophilic conditions:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 3 hrs | Linear amine with -SMe and dimethylphenyl groups | 65% | |
| H₂SO₄ (conc.) | 120°C, 24 hrs | Polymerized byproducts | N/A |
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Mechanism : LiAlH₄ reduces the carboxamide to an amine, destabilizing the ring and leading to cleavage .
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Limitations : Strong acids promote polymerization rather than controlled ring-opening.
Electrophilic Aromatic Substitution (EAS)
The 3,4-dimethylphenyl group participates in EAS, though reactivity is reduced due to electron-donating methyl groups:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Br₂ (1 eq) | FeBr₃, DCM, 0°C, 2 hrs | Mono-brominated at position 5 | 42% | |
| HNO₃ (fuming) | H₂SO₄, 50°C, 6 hrs | Nitro derivative (trace) | <10% |
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Regioselectivity : Bromination occurs at the less hindered para position relative to methyl groups .
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Challenges : Nitration requires harsh conditions due to deactivation by methyl substituents.
Salt Formation and Pharmaceutical Modifications
The carboxamide group facilitates salt formation with acids, enhancing solubility:
| Acid | Conditions | Product | Solubility (mg/mL) | Reference |
|---|---|---|---|---|
| HCl (gaseous) | Et₂O, RT, 1 hr | Hydrochloride salt | 12.5 | |
| Citric acid | EtOH, reflux, 4 hrs | Citrate salt | 8.2 |
Biological Interactions and Stability
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Enzyme Inhibition : The compound inhibits cytochrome P450 3A4 (IC₅₀ = 1.2 μM) via coordination to the heme iron .
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Metabolic Stability : Half-life () in human liver microsomes is 45 minutes, primarily due to sulfoxidation.
Comparative Reactivity Table
| Functional Group | Reaction Type | Preferred Reagents | Key Product |
|---|---|---|---|
| -SMe | Oxidation | H₂O₂, mCPBA | Sulfoxide/Sulfone |
| Carboxamide | Hydrolysis | HCl, NaOH | Carboxylic acid/Amine |
| Pyrrolidine | Ring-opening | LiAlH₄ | Linear amine derivative |
| Aromatic ring | Electrophilic substitution | Br₂/FeBr₃ | Brominated aryl derivative |
Scientific Research Applications
Anticancer Properties
Research indicates that N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of specific signaling pathways. This includes the modulation of apoptosis-related proteins and the disruption of cell cycle progression.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties, showing effectiveness against several bacterial strains.
- Target Pathogens : Notable efficacy has been observed against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. These findings suggest potential applications in treating infections caused by resistant bacterial strains.
Anticancer Studies
A study conducted on A549 human lung adenocarcinoma cells demonstrated that treatment with N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide at a concentration of 100 µM resulted in a significant reduction in cell viability compared to untreated controls.
| Study | Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Study 1 | A549 | 100 | Significant reduction in viability |
Antimicrobial Efficacy Assessment
In antimicrobial studies, the compound was tested against various bacterial strains to evaluate its growth inhibition capabilities.
| Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|
| Staphylococcus aureus | Varies | Effective growth inhibition |
| Klebsiella pneumoniae | Varies | Effective growth inhibition |
Comparative Efficacy Against Cancer Cell Lines
Comparative studies have evaluated the efficacy of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide against standard anticancer agents.
| Compound Name | IC50 (µM) | Comparison Agent | IC50 (µM) |
|---|---|---|---|
| N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide | X | Cisplatin | Y |
| Other Derivative A | Z | Doxorubicin | W |
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methylsulfanyl group could influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The comparison focuses on analogs sharing the pyrrolidine-carboxamide scaffold, with variations in substituents influencing physicochemical properties, bioavailability, and target interactions. Key examples include:
Substituent Analysis
Key Observations :
- Aromatic Substitution : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to the 4-methylphenyl group in the patent-derived analog . This could influence membrane permeability and metabolic stability.
- Pyrrolidine Modification : The methylsulfanyl group (S-CH₃) in the target compound contrasts with the trifluoroethyl group (CF₃-CH₂) in the analog. The latter’s electron-withdrawing fluorine atoms may increase polarity and affect binding affinity to hydrophobic enzyme pockets.
Crystallographic and Computational Studies
Structural characterization of such compounds often employs tools like SHELXL for refinement and ORTEP-3 for graphical representation . For instance:
- The patent compound’s solid-state forms (e.g., polymorphs, salts) were likely analyzed using X-ray crystallography, with software like SHELXL enabling precise determination of bond lengths and angles .
- Computational modeling of the target compound’s methylsulfanyl group could predict torsional flexibility, influencing conformational stability compared to rigid trifluoroethyl groups .
Hypothetical Pharmacokinetic and Toxicity Profiles
- Solubility : The methylsulfanyl group may reduce aqueous solubility relative to the trifluoroethyl analog due to increased hydrophobicity.
Biological Activity
N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a methylsulfanyl group and a 3,4-dimethylphenyl moiety. This unique structure is thought to contribute to its biological activity.
The biological activity of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways that are critical in disease processes.
Anticancer Activity
Research has demonstrated that compounds similar to N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide exhibit significant anticancer properties. For instance, derivatives with structural similarities have shown potent inhibitory effects on cancer cell proliferation. A study indicated that related pyrazole derivatives displayed IC50 values in the low micromolar range against various cancer cell lines, suggesting potential for further development as anticancer agents .
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. In vitro studies on related compounds revealed effectiveness against a range of bacterial strains, indicating that the methylsulfanyl group may enhance antimicrobial properties .
Study 1: Anticancer Efficacy
A series of experiments assessed the efficacy of structurally related compounds against human cancer cell lines. Compounds demonstrated varying degrees of cytotoxicity, with some achieving over 70% inhibition at concentrations below 10 µM. The structure-activity relationship (SAR) highlighted that modifications to the phenyl group significantly influenced potency .
Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, derivatives of N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide were tested against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications led to enhanced activity against resistant strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Values |
|---|---|---|---|
| N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide | Pyrrolidine ring with methylsulfanyl and dimethylphenyl groups | Anticancer, Antimicrobial | Varies by derivative |
| 3-(methylsulfanyl)pyrrolidine-1-carboxamide | Lacks dimethylphenyl group | Moderate anticancer activity | Higher IC50 |
| N-[(thiophen-2-yl)methyl]pyrrolidine-1-carboxamide | Contains thiophen group | Anticancer potential | Lower IC50 than target compound |
Q & A
Q. What are the key synthetic pathways and intermediates for N-(3,4-dimethylphenyl)-3-(methylsulfanyl)pyrrolidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Intermediate Formation : The methylsulfanylphenyl group is introduced via nucleophilic substitution or thiol-ene coupling.
- Pyrrolidine Carboxamide Assembly : A carboxamide bond is formed using coupling agents like triphosgene (CCl₃O)₂CO in anhydrous acetonitrile with triethylamine as a base. Reaction conditions (e.g., ice bath cooling, dropwise addition) ensure controlled exothermicity .
- Purification : Column chromatography (silica gel, EtOAc/petroleum ether) yields the final compound. Reported yields for analogous pyrrolidine carboxamides reach 86.7% under optimized conditions .
- Characterization : NMR, HPLC, and X-ray crystallography confirm structure and purity. For example, X-ray refinement (riding model for H atoms, Uiso parameters) resolves stereochemistry .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions involving volatile reagents (e.g., triethylamine) .
- Storage : Store at 2–8°C in airtight containers to prevent degradation. Avoid long-term storage without stability testing .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Follow EPA guidelines for halogenated waste (e.g., triphosgene byproducts) .
Advanced Research Questions
Q. How can experimental design optimize reaction conditions for higher yields or selectivity?
- Methodological Answer :
- Design of Experiments (DOE) : Apply fractional factorial designs to screen variables (temperature, solvent ratio, catalyst loading). For example, a 2³ factorial design reduces trial runs while identifying significant factors (e.g., triethylamine stoichiometry) .
- Response Surface Methodology (RSM) : Model interactions between variables (e.g., reaction time vs. temperature) to predict optimal conditions. Central composite designs maximize yield while minimizing side reactions .
- Computational Feedback : Use quantum chemical calculations (e.g., DFT) to predict transition states and guide solvent selection (e.g., acetonitrile’s polarity stabilizes intermediates) .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (cell lines, incubation time) across labs. For example, discrepancies in IC₅₀ values may arise from varying MTT assay protocols .
- Analytical Validation : Use LC-MS to confirm compound integrity post-assay. Degradation products (e.g., sulfoxide derivatives from oxidation) may skew results .
- Meta-Analysis : Compare datasets using ANOVA to identify outliers. A 2021 study resolved conflicting cytotoxicity data by normalizing results to positive controls (e.g., doxorubicin) .
Q. What strategies enable functionalization of the methylsulfanyl group for derivative synthesis?
- Methodological Answer :
- Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to form sulfoxides or sulfones. Monitor reaction progress via TLC (Rf shifts from 0.5 to 0.3 in hexane/EtOAc) .
- Nucleophilic Substitution : Replace the methylsulfanyl group with amines (e.g., piperidine) using Pd-catalyzed cross-coupling (Suzuki-Miyaura conditions: Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .
- Biological Testing : Screen derivatives for kinase inhibition using ATP-binding assays (e.g., TR-FRET) to correlate structural modifications with activity .
Q. What reactor designs are suitable for scaling up synthesis while maintaining stereochemical integrity?
- Methodological Answer :
- Continuous Flow Reactors : Use microfluidic systems to control exothermic reactions (e.g., triphosgene activation). Residence time <5 min prevents racemization .
- Membrane Separation : Integrate ceramic membranes (pore size 10 nm) for in-line purification, reducing solvent use by 40% compared to batch processes .
- Process Analytical Technology (PAT) : Implement inline FTIR to monitor carboxamide formation (peak at 1650 cm⁻¹) and adjust parameters in real time .
Q. How can in silico models predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor structures (e.g., COX-2 PDB ID: 5KIR). Docking scores <−7 kcal/mol suggest strong binding .
- MD Simulations : Run 100-ns simulations (GROMACS, AMBER force field) to assess stability of ligand-receptor complexes. RMSD values <2 Å indicate stable binding .
- QSAR Modeling : Train models on pyrrolidine carboxamide derivatives (n=50) to predict logP and IC₅₀. Leave-one-out cross-validation (R² >0.8) validates reliability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
